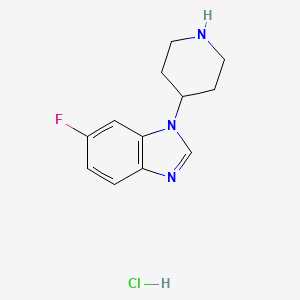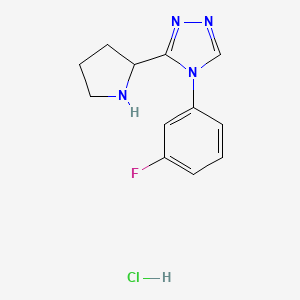
2-cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the cyclopropyl group, and the attachment of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply of the compound.
化学反应分析
Types of Reactions
2-cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
2-cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
2-cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride can be compared with other similar compounds, such as:
2-cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole: Lacks the hydrochloride group, which may affect its solubility and reactivity.
1-(pyrrolidin-3-yl)-1H-imidazole: Lacks the cyclopropyl group, which may influence its biological activity.
Cyclopropyl-imidazole derivatives: Variations in the substituents on the imidazole ring can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
属性
IUPAC Name |
2-cyclopropyl-1-pyrrolidin-3-ylimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-8(1)10-12-5-6-13(10)9-3-4-11-7-9;/h5-6,8-9,11H,1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMYVFVBVJUZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2C3CCNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride](/img/structure/B8219506.png)


![2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride](/img/structure/B8219523.png)
![2,6,10-Triazaspiro[4.6]undecan-9-one dihydrochloride](/img/structure/B8219529.png)
![2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B8219533.png)




![tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B8219577.png)
![Tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8219579.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8219581.png)

